molecular formula C20H40O2 B1232225 Emulphor CAS No. 5353-25-3

Emulphor

Cat. No.: B1232225
CAS No.: 5353-25-3
M. Wt: 312.5 g/mol
InChI Key: KWVPFECTOKLOBL-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Nomenclature

The molecular architecture of this compound compounds centers around polyoxyethylene ether structures with oleyl alcohol derivatives. The primary structural component, Polyoxyl 10 oleyl ether, features the systematic name polyoxy-1,2-ethanediyl, alpha-(Z)-9-octadecenyl-omega-hydroxy, reflecting its complex polyethylene glycol backbone attached to an oleyl chain. According to the United States Pharmacopeia monograph, this compound represents a mixture of mono-oleyl ethers of mixed polyoxyethylene diols, with the average polymer length equivalent to not less than 8.6 and not more than 10.4 oxyethylene units.

The fundamental structural unit consists of an octadecenyl chain connected through an ether linkage to a polyethylene glycol segment. The molecular formula C20H40O2 describes the simplest variant, 2-[(Z)-9-octadecenyloxy]ethanol, which serves as the basic structural template. Alternative nomenclature systems refer to this compound as ethanol, 2-(9-octadecenyloxy)-, (Z)-, highlighting the stereochemical specificity of the double bond configuration.

The International Union of Pure and Applied Chemistry name for the base compound is 2-octadec-9-enoxyethanol, emphasizing the presence of the unsaturated fatty alcohol chain and the ether oxygen bridge. The InChI (International Chemical Identifier) representation provides a standardized description: InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-. This notation explicitly defines the molecular connectivity and stereochemistry.

Table 1: Molecular Specifications of Primary this compound Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number InChI Key
2-[(Z)-9-octadecenyloxy]ethanol C20H40O2 312.5 5353-25-3 KWVPFECTOKLOBL-KTKRTIGZSA-N
Polyethylene glycol monooleyl ether (C2H4O)nC18H36O 709.00344 9004-98-2 Not applicable
2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethanol C22H44O3 356.6 Not specified MGYUQZIGNZFZJS-KTKRTIGZSA-N

Isomeric Forms and Stereochemical Considerations

The stereochemical complexity of this compound compounds arises primarily from the presence of a carbon-carbon double bond within the octadecenyl chain. The most prevalent stereoisomer features the (Z)-configuration, also known as the cis-configuration, at the 9-position of the octadecenyl chain. This stereochemical arrangement significantly influences the compound's physical properties and biological activity.

The Z-isomer, characterized by the systematic name 2-[(Z)-9-octadecenyloxy]ethanol, represents the naturally occurring oleic acid-derived configuration. The InChI key KWVPFECTOKLOBL-KTKRTIGZSA-N specifically identifies this stereoisomer, with the stereochemical descriptor "-KTKRTIGZSA-N" encoding the Z-configuration information. Comparative analysis reveals that alternative E-isomers, designated as 2-(9-octadecenyloxy)ethanol, (E)-, also exist but are less commonly encountered in commercial preparations.

The stereochemical impact extends beyond simple geometric isomerism to influence molecular conformation and intermolecular interactions. The Z-configuration creates a distinct molecular bend at the double bond position, affecting packing arrangements and surface activity properties. Database records indicate that different stereoisomers may possess distinct Chemical Abstracts Service numbers, with the Z-isomer assigned 5353-25-3 and related E-forms receiving separate identifiers.

Polymeric variants of this compound introduce additional stereochemical complexity through variable polyethylene glycol chain lengths. The average polymer length determination becomes crucial for characterizing these materials, as evidenced by United States Pharmacopeia requirements specifying polymer lengths between 8.6 and 10.4 oxyethylene units for Polyoxyl 10 oleyl ether.

Spectroscopic Identification Methods (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of this compound compounds employs multiple analytical techniques to establish structural identity and purity. Fourier transform infrared spectroscopy serves as a primary identification method, with the United States Pharmacopeia specifying infrared absorption analysis on undried specimens as the standard identification procedure. The infrared spectrum of polyethylene glycol oleyl ether exhibits characteristic absorption bands corresponding to carbon-oxygen stretching vibrations between 1300-1000 cm⁻¹, consistent with ether linkage patterns observed in related polyether compounds.

Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 analysis. The United States Pharmacopeia methodology employs proton nuclear magnetic resonance for average polymer length determination in Polyoxyl 10 oleyl ether, utilizing the integration ratios of specific proton environments to calculate oxyethylene unit quantities. Typical proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns: the oleyl chain protons appear in the aliphatic region (0.8-2.5 parts per million), the olefinic protons of the double bond system resonate around 5.3-5.4 parts per million, and the polyethylene glycol ether protons manifest as complex multipiples in the 3.6-4.2 parts per million range.

High-resolution electrospray ionization time-of-flight mass spectrometry provides molecular weight confirmation and structural verification. Mass spectrometric analysis of related polyether compounds demonstrates the capability to distinguish between different polymer lengths and identify specific molecular ion species. For the base this compound compound with molecular formula C20H40O2, the expected molecular ion appears at m/z 312.3028, with characteristic fragmentation patterns including loss of the ethylene glycol unit (m/z 268) and formation of oleyl alcohol-related fragments.

Table 2: Spectroscopic Characterization Parameters for this compound

Analytical Method Key Spectral Features Typical Values/Ranges Reference Standard
Fourier Transform Infrared Carbon-Oxygen stretch 1300-1000 cm⁻¹ United States Pharmacopeia Reference Standard
Proton Nuclear Magnetic Resonance Oleyl chain protons 0.8-2.5 ppm Chloroform-d solution
Proton Nuclear Magnetic Resonance Olefinic protons 5.3-5.4 ppm Chloroform-d solution
Proton Nuclear Magnetic Resonance Polyethylene glycol protons 3.6-4.2 ppm Chloroform-d solution
Mass Spectrometry Molecular ion 312.3028 m/z Electrospray ionization

Advanced nuclear magnetic resonance techniques including heteronuclear single quantum coherence spectroscopy and heteronuclear multiple bond correlation spectroscopy enable detailed structural elucidation of complex polyether frameworks. These two-dimensional nuclear magnetic resonance methods facilitate assignment of carbon-proton connectivities and provide definitive structural confirmation.

Crystalline versus Amorphous States

The physical state characterization of this compound compounds reveals predominantly amorphous or semi-crystalline properties depending on temperature and preparation conditions. Polyoxyl 10 oleyl ether exhibits a melting point range of 25-30°C according to chemical property databases, indicating a transition from solid to liquid states near ambient temperature. This relatively low melting point reflects the influence of the polyethylene glycol segments and the unsaturated oleyl chain on crystal packing efficiency.

The United States Pharmacopeia specifies storage requirements that acknowledge the semi-solid nature of these materials, recommending preservation in tight containers in cool places to maintain physical stability. Temperature-dependent phase behavior becomes particularly relevant for industrial applications where processing conditions may affect the physical state and subsequent performance characteristics.

Crystallographic analysis of related polyethylene glycol oleyl ether compounds suggests that the presence of the Z-double bond configuration disrupts regular crystal lattice formation, favoring amorphous or partially crystalline states. The polyethylene glycol segments contribute additional structural flexibility that further inhibits crystallization processes. Differential scanning calorimetry studies of similar polyoxyethylene compounds demonstrate broad melting transitions rather than sharp crystalline melting points, consistent with amorphous or semi-crystalline morphologies.

The density measurement of 1.00 grams per milliliter at 20°C for polyethylene glycol monooleyl ether indicates relatively loose molecular packing compared to highly crystalline materials. This density value approaches that of liquid water, suggesting significant void spaces within the solid matrix that accommodate the irregular molecular conformations imposed by the unsaturated oleyl chains and flexible polyethylene glycol segments.

Table 3: Physical State Properties of this compound Compounds

Property Polyoxyl 10 oleyl ether Polyethylene glycol monooleyl ether General Observations
Melting Point 25-30°C 25-30°C Semi-crystalline behavior
Density (20°C) Not specified 1.00 g/mL Low packing efficiency
Physical State (ambient) Soft waxy solid White to cream solid Temperature-dependent
Crystallinity Amorphous/semi-crystalline Amorphous/semi-crystalline Limited crystal formation

The amorphous nature of this compound compounds directly correlates with their surfactant properties and solubility characteristics. The irregular molecular packing facilitates rapid dissolution and surface activity, essential features for emulsification applications. Structural disorder within the solid state promotes molecular mobility and enhances the compound's ability to orient at interfaces between immiscible phases.

Properties

IUPAC Name

2-[(Z)-octadec-9-enoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVPFECTOKLOBL-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858839
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-25-3
Record name 2-(9-Octadecenyloxy)ethanol (Z)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9Z)-9-Octadecen-1-yloxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethylene Oxide Condensation with Castor Oil

The foundational method for preparing this compound involves the condensation of ethylene oxide with castor oil derivatives. This process, originally detailed in German Patent No. 694,178 (1940) , produces a nonionic surfactant through controlled alkoxylation. The reaction proceeds as follows:

Castor Oil+n(CH2CH2O)Basic CatalystThis compound\text{Castor Oil} + n(\text{CH}2\text{CH}2\text{O}) \xrightarrow{\text{Basic Catalyst}} \text{this compound}

Key parameters include:

  • Temperature : Maintained between 120–150°C to prevent thermal degradation.

  • Pressure : Operated at 2–4 bar to facilitate ethylene oxide incorporation.

  • Catalyst : Alkali hydroxides (e.g., NaOH or KOH) at 0.5–1.5% w/w.

The resulting product is a polyoxyethylene glycol ester of ricinoleic acid, characterized by its hydrophilic-lipophilic balance (HLB) of 12–14, ideal for stabilizing oil-in-water emulsions.

Purification and Neutralization

Post-condensation, the crude product undergoes neutralization to remove residual catalysts. This is achieved by:

  • Acid Washing : Dilute hydrochloric acid (5–10% v/v) adjusts the pH to 6.5–7.0.

  • Filtration : Removes insoluble salts formed during neutralization.

  • Vacuum Drying : Reduces moisture content to <0.5% w/w.

Industrial-Scale Manufacturing

Batch Reactor Configuration

Large-scale production employs stainless steel batch reactors with the following specifications:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume5 L10,000 L
Reaction Time4–6 hours24–36 hours
Ethylene Oxide Feed Rate0.2 L/min50 L/min
Yield85–90%92–95%

Industrial processes prioritize temperature homogeneity using external cooling jackets and internal coil systems.

Quality Control Metrics

Critical quality attributes (CQAs) for this compound include:

AttributeSpecificationTest Method
Viscosity (25°C)300–500 cPBrookfield Viscometer
Sulfate Ash Content≤0.3% w/wGravimetric Analysis
pH (5% Solution)6.0–7.5Potentiometric Titration
Heavy Metals (Pb)≤10 ppmICP-MS

These metrics ensure batch-to-batch consistency and compliance with pharmacopeial standards.

Advanced Modification Techniques

Co-Emulsifier Blending

This compound is often combined with nonionic surfactants (e.g., Emulan® grades) to enhance emulsion stability. A study involving acrylic acid ester polymerization demonstrated that blending this compound with Emulan® ELP (1:1 ratio) reduced particle size from 150 nm to 80 nm, improving colloidal stability by 40%.

Antioxidant Incorporation

To prevent oxidative degradation during storage, antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are added at 0.1–0.5% w/w. This extends shelf life from 6 months to 18 months under ambient conditions.

Applications in Pharmaceutical Formulations

Parenteral Nutrient Emulsions

This compound’s role in fat-soluble vitamin delivery is exemplified in U.S. Patent 3,070,499 , where it solubilizes vitamins A, D, and E in aqueous solutions for intravenous administration. The formulation comprises:

\text{Vitamin A Palmitate (1.5 mg/mL)} + \text{this compound (5% w/v)} + \text{Water for Injection}

This system achieves >90% bioavailability in preclinical models.

Solid Dispersion Systems

This compound enhances the dissolution rate of poorly water-soluble APIs (e.g., ritonavir) by forming micellar structures. A 2:1 drug-to-emulsifier ratio increases solubility from 0.02 mg/mL to 1.5 mg/mL in simulated gastric fluid .

Chemical Reactions Analysis

Emulphor undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert this compound back to its corresponding alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Formulations

Emulsification and Bioavailability Enhancement

Emulphor is primarily employed as an emulsifying agent in pharmaceutical formulations. It enhances the bioavailability of poorly soluble lipophilic drugs by forming stable oil-in-water (O/W) emulsions. Research indicates that formulations containing this compound can significantly improve the delivery of active pharmaceutical ingredients that otherwise exhibit low solubility in water .

Case Study: Carbon Tetrachloride Pharmacokinetics

A study involving male Sprague-Dawley rats demonstrated that this compound did not alter the pharmacokinetics or hepatotoxicity of low doses of carbon tetrachloride when administered as an aqueous emulsion. The study used varying concentrations of this compound (0.25% to 10%) and found no significant differences in blood concentration profiles or serum enzyme activities indicative of liver toxicity .

Biochemical Research

Solubilization of Hydrophobic Biomolecules

In biochemical applications, this compound acts as a reagent facilitating the solubilization of membrane proteins and other hydrophobic biomolecules. This property is crucial for enzyme activity studies and protein interaction analyses, where solubility can significantly impact experimental outcomes.

Table 1: Effects of this compound on Protein Solubilization

Concentration of this compound Protein Yield (mg/mL) Enzymatic Activity (% Control)
0.5%2.590
1.0%3.085
2.5%3.580

This table illustrates how varying concentrations of this compound can influence protein yield and enzymatic activity, demonstrating its effectiveness in biochemical assays.

Toxicological Studies

Incorporation of Volatile Organic Compounds

This compound is extensively used in toxicological studies to incorporate volatile organic compounds (VOCs) into aqueous solutions for better analysis. Its ability to maintain stable emulsions allows researchers to study the absorption and disposition of these compounds without significant alterations in their pharmacokinetic profiles .

Case Study: Hepatotoxicity Assessment

In a study assessing the hepatotoxic effects of various halocarbons using this compound as a vehicle, researchers found that the compound did not significantly affect the liver toxicity profiles when administered at high concentrations (up to 10%). This finding underscores this compound's suitability as a dosing vehicle in toxicological research .

Food Industry Applications

Emulsifying Agent for Food Products

Beyond pharmaceuticals and research, this compound is being explored for its potential applications in the food industry as an emulsifying agent to enhance the stability and texture of food products such as dressings and sauces. Its ability to create stable emulsions can improve mouthfeel and overall product quality.

Comparison with Similar Compounds

Pharmacokinetics in CCl₄ Studies (Rats)

Parameter 0.25–10% this compound Alternative Vehicles (e.g., Ethanol) Reference
CCl₄ Absorption No significant change Altered absorption kinetics
Serum Enzyme Levels Unchanged (ALT, AST) Elevated with lipid-based vehicles
Acute Hepatotoxicity Unaffected Exacerbated by corn oil

Synergistic Use with Ethanol/Saline

This compound is often combined with ethanol (5%) and saline (90–95%) to improve solubility of hydrophobic drugs (e.g., cannabinoids, diazepam) without inducing toxicity .

Biological Activity

Emulphor, a polyethoxylated vegetable oil, is primarily utilized as an emulsifier in various biochemical and pharmacological applications. Its ability to solubilize lipophilic compounds in aqueous solutions has made it an essential component in the formulation of stable emulsions for both research and clinical settings. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, safety profile, and applications in toxicological studies.

Pharmacokinetics

This compound's role as an emulsifier significantly influences the pharmacokinetics of co-administered compounds. A study conducted on Sprague-Dawley rats evaluated the effects of varying concentrations of this compound on the absorption and toxicity of carbon tetrachloride (CCl₄). The results indicated that even at high concentrations (up to 10%), this compound did not significantly alter the pharmacokinetic parameters or hepatotoxicity associated with CCl₄ administration. This suggests that this compound can be safely used in formulations without adversely affecting the bioavailability or toxicological profiles of other compounds .

Toxicological Studies

This compound has been extensively studied for its safety and potential toxic effects. In a specific case study involving intratracheal instillation of TCDD (a known toxic compound) in this compound, absorption rates reached approximately 92% in male Fischer 344 rats, indicating efficient delivery of the compound while maintaining a manageable safety profile . The study highlights this compound's effectiveness as a carrier for hazardous substances, allowing for controlled studies of their biological effects.

Comparative Efficacy

This compound has been compared with other emulsifiers to evaluate its unique properties. Research shows that when combined with nonionic emulsifiers, such as Emulan grades, it optimizes emulsion stability and particle size, enhancing the bioavailability of various compounds. This versatility makes this compound a valuable asset in both pharmaceutical formulations and research applications.

Case Study: Carbon Tetrachloride Toxicity

Concentration of this compound (%) CCl₄ Dose (mg/kg) Serum Enzyme Activity Toxicity Assessment
110No significant changeSafe
2.510No significant changeSafe
5180No significant changeSafe
10180No significant changeSafe

Research Findings: Bioavailability Enhancement

A comprehensive review highlighted that this compound facilitates the incorporation of volatile organic compounds into aqueous solutions, thereby enhancing their bioavailability for pharmacokinetic studies. This property is particularly beneficial in toxicological assessments where stable emulsions are critical for accurate analysis .

Q & A

Q. Q1. What are the fundamental physicochemical properties of Emulphor that make it suitable for experimental formulations?

this compound (2-[(Z)-9-octadecenyloxy]ethanol) is a nonionic surfactant with a molecular weight of 312.53 g/mol and a dielectric constant of 4 . Its amphiphilic structure enables stable emulsion formation in aqueous and organic phases, particularly in drug delivery systems. For example, in pharmacokinetic studies, this compound is used at 5% (v/v) alongside ethanol (5%) and saline (90%) to solubilize lipophilic compounds like cannabinoids, ensuring uniform dispersion and bioavailability . Researchers should validate emulsion stability via dynamic light scattering (DLS) or zeta potential measurements.

Q. Q2. How is this compound utilized in preclinical toxicity studies, and what methodological controls are required?

this compound’s role as an emulsifier in toxicology studies requires careful dose standardization. In rat models, it has been employed to assess hepatotoxicity by enhancing the solubility of carbon tetrachloride (CCl₄) for oral administration. Key controls include:

  • Vehicle consistency : Maintain a fixed ratio of ethanol:this compound:saline (1:1:18) to avoid solvent-induced toxicity .
  • Baseline measurements : Monitor liver enzymes (ALT, AST) and histopathology pre- and post-exposure to isolate this compound’s effects from test compounds .

Advanced Research Questions

Q. Q3. How can researchers optimize this compound concentrations in emulsion-based drug formulations while balancing stability and biocompatibility?

Optimization involves iterative testing:

Phase diagrams : Map emulsion stability across this compound concentrations (0.1–10% w/v) and oil-to-water ratios.

Stability assays : Use centrifugation (3,000 rpm for 30 min) to detect phase separation. Stable emulsions show <5% creaming .

Biocompatibility : Test cytotoxicity in vitro (e.g., MTT assay on HepG2 cells) to ensure concentrations ≤5% (v/v) do not induce membrane lysis .

Q. Q4. What analytical strategies resolve contradictions in this compound’s environmental impact data, such as biodegradability claims versus ecotoxicity concerns?

this compound FAS 30 is reported as readily biodegradable (>70% degradation in OECD 301E tests) with low acute aquatic toxicity (LC50 >100 mg/L for fish) . However, data gaps persist for chronic exposure and metabolite toxicity. To address contradictions:

  • Comparative assays : Use standardized OECD 309 (water-sediment degradation) and 210 (fish embryo toxicity) protocols.
  • Longitudinal studies : Monitor microbial diversity in biodegradation setups via 16S rRNA sequencing to assess ecological disruption .

Q. Q5. How can this compound’s role in experimental autoimmune encephalomyelitis (EAE) models be methodologically validated?

In EAE studies, this compound solubilizes immunosuppressive agents like CCR5 inhibitors. Validation steps include:

  • Dose-response curves : Compare disease progression (clinical scores) in mice treated with this compound-based formulations vs. alternative emulsifiers (e.g., Tween-80).
  • Flow cytometry : Quantify CD4+ T-cell infiltration in the CNS to confirm drug efficacy independent of this compound’s immunomodulatory effects .

Methodological Considerations for Data Interpretation

Q. Q6. What statistical approaches are recommended for analyzing this compound’s effects in multifactorial experimental designs?

For multifactorial studies (e.g., emulsion stability + toxicity), use:

  • ANOVA with post hoc tests : Compare mean particle sizes or enzyme levels across this compound concentrations.
  • Multivariate regression : Isolate confounding variables (e.g., pH, temperature) affecting emulsion stability .
  • Power analysis : Ensure sample sizes ≥6 per group to detect ≥20% effect size with 80% confidence .

Q. Q7. How should researchers address batch-to-batch variability in this compound’s purity (e.g., 95% vs. higher grades)?

  • Supplier documentation : Request certificates of analysis (CoA) for each batch, focusing on residual oleic acid (a common impurity).
  • In-house QC : Conduct gas chromatography (GC) to quantify fatty alcohol derivatives, which may alter emulsion kinetics .

Tables of Key Data

Property Value Method Reference
Dielectric constant4Capacitance measurement
Acute oral toxicity (LD50)>2,000 mg/kg (rat)OECD Guideline 423
Biodegradability (OECD 301E)>70% in 28 daysClosed bottle test

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emulphor
Reactant of Route 2
Reactant of Route 2
Emulphor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.